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Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in
brain homeostasis and neurological diseases. Their depletion is a powerful tool to investigate
their functions in both healthy and pathological states. Pharmacological inhibition of the colony-
stimulating factor 1 receptor (CSF1R) is a widely used method for achieving rapid and efficient
microglia depletion. This document provides a detailed protocol for the quantification of
microglia depletion in the murine brain using flow cytometry, a robust technique for single-cell
analysis.

The standard method for identifying microglia by flow cytometry relies on the differential
expression of CD45 and CD11b. Microglia are characterized as CD11b-positive and express
intermediate levels of CD45 (CD45int), distinguishing them from other CNS cells and infiltrating
peripheral immune cells, which are typically CD45-high. More specific markers such as
P2RY12 and TMEM119 can further refine microglia identification, although their expression
may be altered under inflammatory conditions[1][2][3].

Experimental Workflow for Microglia Depletion and
Quantification

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15541549?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709276/
https://www.biocompare.com/Editorial-Articles/586779-A-Guide-to-Microglial-Markers/
https://m.youtube.com/watch?v=LP6j1ZkfiGs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The overall experimental process involves treating animals with a CSF1R inhibitor, preparing a
single-cell suspension from the brain tissue, staining the cells with fluorescently-labeled
antibodies, and analyzing the stained cells using a flow cytometer.
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Caption: Experimental workflow for quantifying microglia depletion.

Detailed Experimental Protocol

This protocol is optimized for the analysis of microglia from adult mouse brain tissue.

Materials and Reagents
e CSFI1R inhibitor: PLX5622 (formulated in rodent chow)

o Enzymatic Digestion: Accutase[4][5]

e Myelin Removal: Percoll or Sucrose gradient[4][6]

» Staining Buffer: Phosphate-Buffered Saline (PBS) with 0.5% Bovine Serum Albumin (BSA)
» Red Blood Cell Lysis Buffer: (Optional, if blood contamination is high)

¢ Antibodies:

o

Anti-mouse CD11b (clone M1/70)

[¢]

Anti-mouse CD45 (clone 30-F11)

[e]

(Optional) Anti-mouse P2RY12 (clone S16007D)[3]

[e]

(Optional) Anti-mouse TMEM119

 Viability Dye: e.g., 7-AAD or a fixable viability dye
Procedure

» Microglia Depletion (In Vivo)

o Administer PLX5622-formulated chow (e.g., 1200 ppm) to adult mice for 7-21 days. A 7-
day treatment is often sufficient to achieve significant microglia depletion[7][8].

» Single-Cell Suspension Preparation
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o Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS to remove
blood from the brain vasculature.

o Dissect the brain and place it in a petri dish with cold buffer.
o Mechanically dissociate the brain tissue.

o Perform enzymatic digestion with Accutase to obtain a single-cell suspension[4][5].

e Myelin Removal

o A critical step for clean flow cytometry data from brain tissue is the removal of myelin. A
Percoll gradient is a commonly used and effective method[4][6].

o Resuspend the cell pellet in a 30% Percoll solution and centrifuge. The myelin will form a
layer at the top, and the cell pellet will be at the bottom.

o Cell Staining

[¢]

Resuspend the cell pellet in staining buffer.

[e]

Add the fluorescently conjugated antibodies against CD11b, CD45, and any other markers
of interest.

[e]

Incubate for 30 minutes at 4°C, protected from light.

o

Wash the cells with staining buffer and centrifuge.

[¢]

Resuspend the cells in buffer containing a viability dye just before analysis.

Flow Cytometry Gating Strategy

The following gating strategy is recommended for identifying and quantifying microglia.
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Caption: Gating strategy for identifying microglia.

o Gate on total cells: Use forward scatter (FSC) and side scatter (SSC) to identify the cell
population and exclude debris[9].

o Gate on singlets: Use FSC-Area versus FSC-Height to exclude cell doublets.
o Gate on live cells: Use a viability dye to exclude dead cells.
o Gate on CD45+ cells: Identify all hematopoietic cells.

» Gate on microglia: From the CD45+ population, microglia are identified as having high
CD11b expression and intermediate CD45 expression (CD11b+ CDA45int). Infiltrating
macrophages will be CD11b+ CD45high.

Quantitative Data Summary

The efficacy of microglia depletion can vary based on the specific CSF1R inhibitor used, its
dosage, and the duration of treatment. Below is a summary of reported depletion efficiencies.
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CSF1R Treatment Depletion

o Dosage ] o Reference
Inhibitor Duration Efficiency
1200 ppm in
PLX5622 7 days ~95% [71[8]
chow
1200 ppm in
PLX5622 10 days ~90% [10]
chow
1200 ppm in Significant
PLX5622 21 days ) [11]
chow reduction
- Prevents
GW2580 Not specified Long-term ) [12]
expansion

Signaling Pathway of CSFI1R Inhibition

CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation
of microglia. Its inhibition leads to apoptosis of these cells.
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Caption: CSF1R signaling pathway and its inhibition.

Conclusion

This protocol provides a comprehensive framework for the quantification of microglia depletion
using flow cytometry. The combination of pharmacological depletion with robust cell isolation
and staining techniques allows for accurate and reproducible measurement of microglia
populations in the CNS. Careful gating and the use of specific markers are crucial for
distinguishing microglia from other myeloid cells, especially in the context of
neuroinflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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